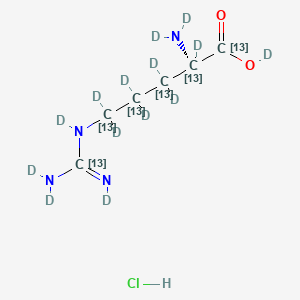
L-Arginine-13C6,d14 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Arginine-13C6,d14 can be converted into its corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .
Scientific Research Applications
L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of L-Arginine in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of L-Arginine in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting nitric oxide pathways
Mechanism of Action
L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .
Comparison with Similar Compounds
Similar Compounds
L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.
L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.
L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.
L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms
Uniqueness
L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
230.70 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |
InChI Key |
KWTQSFXGGICVPE-NKIZCGSASA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


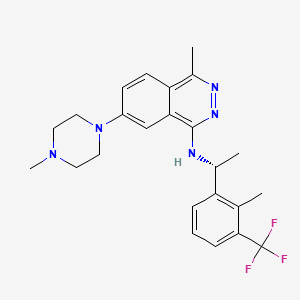


![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
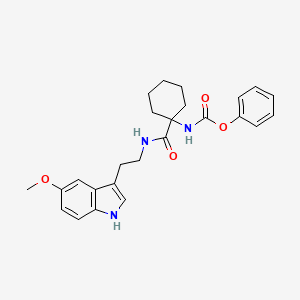
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
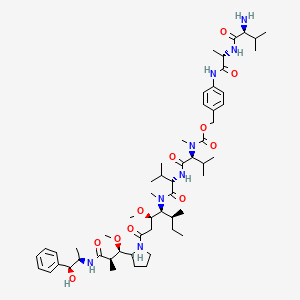
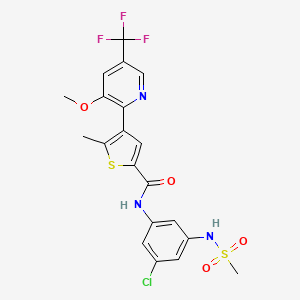
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
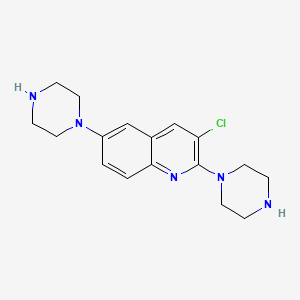
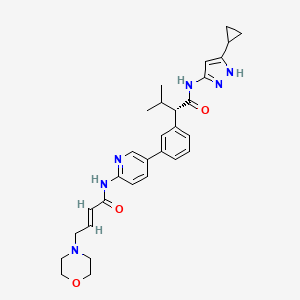
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
